![molecular formula C21H26N4O B2795808 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide CAS No. 1424704-97-1](/img/structure/B2795808.png)
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide is a synthetic organic compound known for its multifaceted applications in chemistry, biology, and industry. This compound stands out for its unique structural features and potential chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One common method starts with the preparation of the pyrrole core. This is achieved through a condensation reaction between 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole and an appropriate aldehyde. Following this, the prop-2-enamide moiety is introduced via an amide formation reaction, often using acyl chlorides under basic conditions. The final step is the incorporation of the nitrile group through a dehydration reaction, typically using a cyanating agent.
Industrial Production Methods
Industrial production methods rely on scalable and cost-effective strategies. Multi-step synthesis is usually conducted in continuous flow reactors to ensure high yield and purity. Catalysts and automated monitoring systems are employed to optimize reaction conditions and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride or sodium borohydride are standard reagents.
Substitution: : Conditions may vary, but often involve strong nucleophiles and polar solvents.
Major Products
Oxidation: : Produces oxides and possibly carboxylic acids.
Reduction: : Results in primary amines.
Substitution: : Leads to a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide finds extensive use in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In studies of cell signaling pathways due to its potential as a ligand.
Medicine: : Investigated for its therapeutic potential in treating certain diseases owing to its bioactivity.
Industry: : Applied in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow for strong binding affinity to various biological macromolecules. This interaction can modulate signaling pathways and enzyme activities, contributing to its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide can be compared to compounds like:
2-cyano-3-[2,5-dimethyl-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
2-cyano-3-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
Uniqueness
The unique structural components, such as the 2-methylpropyl substitution on the pyrrole ring, grant it distinct reactivity and binding properties.
Its combination of a pyrrole core with a nitrile and prop-2-enamide groups offers unique pathways for synthetic derivatization and biological activity.
This compound exemplifies the intricate beauty and utility of modern synthetic organic chemistry, opening doors to new research and applications.
Propriétés
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14(2)13-25-15(3)10-18(17(25)5)11-19(12-22)21(26)24-16(4)20-8-6-7-9-23-20/h6-11,14,16H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYFLJAUWEPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
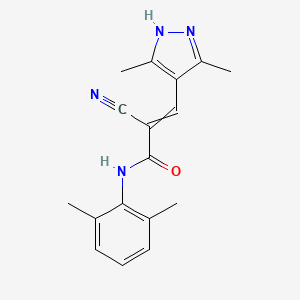
![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
![2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2795727.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide](/img/structure/B2795728.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
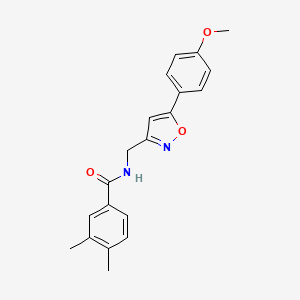
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
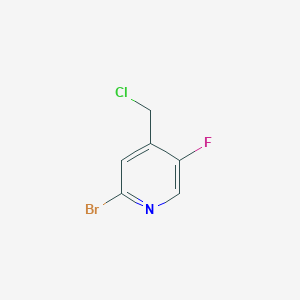
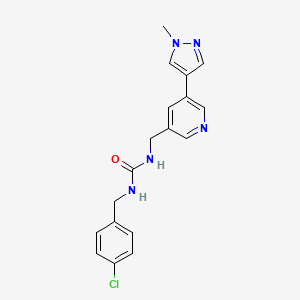
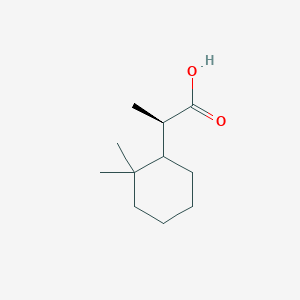
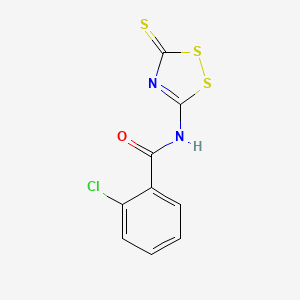
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
